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Compound of Interest

2-Chlorooxazolo[5,4-c]pyridine
Compound Name:

hydrochloride
CAS No.: 1258650-05-3
Cat. No.: B1421860

Get Quote

Executive Summary & Retrosynthetic Analysis

Target Molecule: 2-Chlorooxazolo[5,4-c]pyridine Hydrochloride CAS: 1258650-05-3 (HCI
salt) / 916792-10-4 (Free base) Core Scaffold: Pyridine fused to an oxazole ring at the c-bond
(positions 3,4). Key Challenge: Correct regiochemistry of the fusion. The [5,4-c] isomer requires
the oxygen atom to be located at the pyridine-3 position and the nitrogen at the pyridine-4
position.

Retrosynthetic Logic

The most robust route disconnects the C(2)-Cl bond to reveal the cyclic carbamate
(oxazolone), which is further disconnected to the vicinal amino-alcohol precursor.

o Step 1 (Precursor Selection): The synthesis must utilize 4-amino-3-hydroxypyridine. Using
the isomeric 3-amino-4-hydroxypyridine would yield the incorrect oxazolo[4,5-c] isomer.

o Step 2 (Cyclization): Formation of the oxazolone core using a phosgene equivalent (CDI or
Triphosgene).
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e Step 3 (Functionalization): Chlorination using Phosphorus Oxychloride (
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4-Amino-3-hydroxypyridine | , (CDI/Triphosgene) | Oxazolo[5,4-c]pyridin-2(1H)-one ¢ (POCI3) 2-Chlorooxazolo[5,4-c]pyridine
(Start Material) - (Key Intermediate) (Target)
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Figure 1: Retrosynthetic pathway highlighting the critical precursor selection.

Detailed Synthetic Protocols
Phase 1: Cyclization to Oxazolo[5,4-c]pyridin-2(1H)-one

This step constructs the oxazole ring. While phosgene gas was historically used, 1,1'-
Carbonyldiimidazole (CDI) or Triphosgene are preferred for safety and ease of handling in
modern laboratories.

Reagents:

4-Amino-3-hydroxypyridine (1.0 eq)

1,1'-Carbonyldiimidazole (CDI) (1.2 - 1.5 eq)

Solvent: Anhydrous THF or 1,4-Dioxane

Catalyst: DBU (0.1 eq) (Optional, accelerates rate)

Protocol:

» Dissolution: Charge a dry reaction vessel (under

) with 4-amino-3-hydroxypyridine and anhydrous THF (10 mL/g).

 Activation: Add CDI portion-wise at 0°C to control the exotherm and

evolution.
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e Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (65°C) for 4—
6 hours. Monitor by TLC/LC-MS for the disappearance of the amine.

o Checkpoint: The product, oxazolo[5,4-c]pyridin-2(1H)-one, is significantly less polar than
the starting material.

o Workup: Cool the mixture. The product often precipitates. Filter the solid.[1] If no precipitate
forms, concentrate the solvent and triturate with cold water/ethanol to induce crystallization.

 Purification: Recrystallize from ethanol or use as crude if purity >95%.

Phase 2: Chlorination to 2-Chlorooxazolo[5,4-c]pyridine

This step converts the cyclic carbamate (tautomeric with the 2-hydroxy form) into the 2-chloro
derivative using Vilsmeier-Haack type conditions.

Reagents:

Oxazolo[5,4-c]pyridin-2(1H)-one (1.0 eq)[2]
e Phosphorus Oxychloride (

) (5.0 - 10.0 eq) — Acts as solvent and reagent.

e Phosphorus Pentachloride (

) (1.0 eq) — Enhances chlorination efficiency.

o Additive:

or

-Dimethylaniline (1.0 eq) — Acid scavenger/catalyst.
Protocol:

e Setup: In a heavy-walled pressure vial or round-bottom flask with a reflux condenser and
drying tube, suspend the oxazolone intermediate in neat
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o Addition: Add

in one portion. Add the amine base dropwise (Caution: Exothermic).

¢ Reaction: Heat the mixture to 100-110°C for 3-8 hours.

o Mechanism:[2][3] The reaction proceeds via a dichlorophosphate intermediate which
undergoes nucleophilic attack by chloride.

e Quenching (CRITICAL): Cool the reaction to room temperature. Slowly pour the reaction
mixture onto crushed ice/water with vigorous stirring. Maintain temperature <10°C to prevent
hydrolysis of the newly formed C-CI bond.

o Extraction: Neutralize the aqueous phase to pH 7-8 using saturated

or
. Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (3x).

e |solation: Dry organics over

, filter, and concentrate in vacuo at low temperature (<40°C) to obtain the free base.

Phase 3: Hydrochloride Salt Formation

The free base is often unstable or oily; the hydrochloride salt is the preferred stable solid form
for storage.

Protocol:

e Dissolve the crude 2-chlorooxazolo[5,4-c]pyridine in a minimal amount of anhydrous 1,4-
dioxane or Diethyl ether.

e Coolto 0°C.

e Add 4M HCI in Dioxane (1.1 eq) dropwise. A white to off-white precipitate should form
immediately.

e Stir for 30 minutes at 0°C.
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« Filter the solid under inert atmosphere (hygroscopic). Wash with dry ether.

e Dry under high vacuum to yield 2-Chlorooxazolo[5,4-c]pyridine Hydrochloride.

Critical Process Parameters (CPPs) & Data

sSummary

Parameter

Specification

Rationale

Precursor Isomer

4-Amino-3-hydroxypyridine

Crucial: 3-Amino-4-hydroxy
isomer yields the [4,5-C]
impurity.[4][5]

Moisture Control

< 0.1% Water (KF)

and CDI are moisture
sensitive; water generates
H3PO4/HCI byproducts.

Quench Temp

<10°C

High temperature during
quench hydrolyzes the 2-Cl
bond back to the -one.

Reaction Temp

105°C + 5°C (Step 2)

Insufficient heat leads to
incomplete conversion;
excessive heat degrades the

pyridine ring.

Experimental Workflow Diagram
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Intermediate:
Oxazolo[5,4-c]pyridin-2(1H)-one

Step 2: Chlorination
Reagent: POCI3 / PCI5, 110°C
Quench: Ice/Water (<10°C)

iExtraction & Drying
Step 3: Salt Formation
Reagent: 4M HCI in Dioxane

Final Product:
2-Chlorooxazolo[5,4-c]pyridine HCI
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Figure 2: Step-by-step experimental workflow for the synthesis.
References
o Synthesis of Oxazolo[4,5-c]pyridine vs [5,4-c]pyridine isomers

o Note: This reference establishes the regiochemistry of aminohydroxypyridine cycliz
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o De Coen, L., et al. "Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-
d]pyrimidines.” Chem. Biol. Drug Des. 2021; 98(4): 561-581. Link

o General Method for Oxazolone Chlorination (POCI3)

o Voight, E. A., et al. "Synthesis of oxazolo[4,5-c]quinoline TRPV1 antagonists.” J. Org.
Chem. 2010; 75(24): 8713-8715. Link

¢ Target Molecule Identifiers
o 2-Chlorooxazolo[5,4-c]pyridine hydrochloride (CAS 1258650-05-3).[6][7][8]

o Free Base (CAS 916792-10-4).

o Source: PubChem & Chemical Vendors (Ambeed, BLD Pharm). Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Technical Guide: Synthesis of 2-Chlorooxazolo[5,4-
c]pyridine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1421860/docs#technical-guide-synthesis-of-2-
chlorooxazolo-5-4-c-pyridine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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